Cas no 686780-99-4 (1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-)
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-
- G71539
- 5-(Hexyloxy)isophthalaldehyde
- 686780-99-4
-
- Inchi: 1S/C14H18O3/c1-2-3-4-5-6-17-14-8-12(10-15)7-13(9-14)11-16/h7-11H,2-6H2,1H3
- InChI Key: DHKNGYQIUBIIKF-UHFFFAOYSA-N
- SMILES: O(C1C=C(C=O)C=C(C=O)C=1)CCCCCC
Computed Properties
- Exact Mass: 234.125594432g/mol
- Monoisotopic Mass: 234.125594432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 8
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 43.4Ų
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A2421064-100mg |
5-(Hexyloxy)isophthalaldehyde |
686780-99-4 | 95% | 100mg |
$196.0 | 2025-04-17 | |
| Ambeed | A2421064-250mg |
5-(Hexyloxy)isophthalaldehyde |
686780-99-4 | 95% | 250mg |
$342.0 | 2025-04-17 | |
| Ambeed | A2421064-1g |
5-(Hexyloxy)isophthalaldehyde |
686780-99-4 | 95% | 1g |
$927.0 | 2025-04-17 | |
| abcr | AB633477-250mg |
5-(Hexyloxy)isophthalaldehyde; . |
686780-99-4 | 250mg |
€527.50 | 2025-04-17 | ||
| abcr | AB633477-1g |
5-(Hexyloxy)isophthalaldehyde; . |
686780-99-4 | 1g |
€1320.50 | 2025-04-17 |
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- Suppliers
1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)- Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 1,3-BENZENEDICARBOXALDEHYDE, 5-(HEXYLOXY)-
Exploring the Properties and Applications of 1,3-Benzenedicarboxaldehyde, 5-(Hexyloxy)- (CAS No. 686780-99-4)
The compound 1,3-benzenedicarboxaldehyde, 5-(hexyloxy)- (CAS No. 686780-99-4) is a fascinating organic molecule with significant potential in various chemical and industrial applications. This compound belongs to the class of aromatic aldehydes, characterized by its benzene ring structure with two aldehyde groups at positions 1 and 3 and a hexyloxy substituent at position 5. Its unique structure endows it with distinct chemical properties, making it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of 1,3-benzenedicarboxaldehyde derivatives in the field of materials science. Researchers have explored its role as a precursor for synthesizing advanced polymers and high-performance materials. For instance, the aldehyde groups in this compound can undergo condensation reactions to form polymeric networks with enhanced mechanical and thermal stability. These materials are being considered for applications in aerospace, automotive industries, and electronics due to their superior properties.
In addition to its role in polymer synthesis, 1,3-benzenedicarboxaldehyde, 5-(hexyloxy)- has shown promise in the field of drug discovery. The hexyloxy substituent introduces hydrophobicity to the molecule, which can be advantageous in designing bioactive compounds with improved pharmacokinetic profiles. Recent research has focused on its potential as a lead compound for developing anti-inflammatory and anticancer agents. The aldehyde groups can serve as reactive sites for further functionalization, enabling the creation of diverse pharmacophores with tailored biological activities.
The synthesis of 1,3-benzenedicarboxaldehyde derivatives has also been optimized in recent years. Traditional methods involving Friedel-Crafts acylation have been supplemented with more efficient catalytic systems that minimize side reactions and improve yield. These advancements have made the production of this compound more feasible on an industrial scale.
Furthermore, 1,3-benzenedicarboxaldehyde has been investigated for its role in organic synthesis as a versatile building block. Its ability to undergo various types of reactions, such as aldol condensation and Michael addition, makes it an invaluable intermediate in constructing complex molecular architectures. Recent studies have demonstrated its utility in synthesizing heterocyclic compounds with potential applications in agrochemicals and pharmaceuticals.
From an environmental perspective, researchers are exploring green chemistry approaches to synthesize 1,3-benzenedicarboxaldehyde derivatives using renewable feedstocks and enzymatic catalysts. These sustainable methods aim to reduce the environmental footprint associated with traditional chemical manufacturing processes.
In conclusion, 1,3-benzenedicarboxaldehyde, 5-(hexyloxy)- (CAS No. 686780-99-4) is a multifaceted compound with vast potential across diverse fields. Its unique chemical structure and reactivity make it an essential component in modern organic synthesis and material science. As research continues to uncover new applications and optimize synthesis routes for this compound, its significance in both academic and industrial settings is expected to grow further.
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